(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

Catalog No.
S688804
CAS No.
117408-98-7
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

CAS Number

117408-98-7

Product Name

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

IUPAC Name

(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1

InChI Key

JDOAIDZRVWJBEG-SNVBAGLBSA-N

SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=N2

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2

The exact mass of the compound (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, commonly abbreviated as (S)-tBu-Pyox, is a premier chiral bidentate N,N-ligand widely procured for transition-metal-catalyzed asymmetric synthesis. Featuring a highly sterically demanding tert-butyl group on the oxazoline ring, it creates a deep and rigid chiral pocket essential for maximizing facial discrimination in challenging transformations. Unlike less encumbered analogs, this compound is specifically selected when extreme steric shielding is required to achieve high enantiomeric excess (ee) in palladium, nickel, and copper-catalyzed reactions, including conjugate additions, Heck reactions, and cascade cyclizations [1]. Its bench stability and well-documented performance profile make it a cornerstone material for both discovery chemistry and process scale-up.

Substituting (S)-tBu-Pyox with less sterically demanding analogs, such as (S)-iPr-Pyox or (S)-Ph-Pyox, frequently leads to catastrophic drops in enantioselectivity, particularly in the formation of challenging six-membered rings where a rigid chiral environment is mandatory [1]. Conversely, attempting to use even bulkier derivatives—such as 6-methyl-tBu-Pyox—often results in complete catalytic shutdown due to excessive steric hindrance blocking substrate coordination [2]. Therefore, (S)-tBu-Pyox occupies a highly specific optimal zone in ligand design: it provides the maximum possible chiral induction without crossing the threshold into transition-metal over-encumbrance, making it non-interchangeable for optimized synthetic routes.

Enantiocontrol in Ni-Catalyzed Intramolecular Heck Reactions

In the challenging synthesis of six-membered rings via Ni-catalyzed intramolecular Mizoroki-Heck reactions, facial discrimination is notoriously difficult. Studies demonstrate that while standard, less sterically demanding ligands yield less than 50% enantiomeric excess (e.r. < 3:1), the implementation of the tBu-Pyox framework significantly deepens the chiral pocket, improving the enantiomeric ratio to 9:1 [1].

Evidence DimensionEnantiomeric Ratio (e.r.)
Target Compound Data9:1 e.r. (approx 80% ee)
Comparator Or Baseline< 3:1 e.r. (< 50% ee) for less bulky ligands
Quantified Difference> 30% absolute increase in ee
ConditionsNi-catalyzed intramolecular Heck reaction for phenanthridinone derivatives

For procurement in drug development targeting six-membered chiral rings, the tert-butyl group is mandatory to achieve synthetically useful enantioselectivity.

Reactivity Boundary in Pd-Catalyzed Hayashi-Miyaura Additions

The tert-butyl group on the oxazoline ring represents the optimal upper limit for steric bulk without quenching catalytic turnover. In the Pd-catalyzed enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins, (S)-tBu-Pyox successfully facilitated the transformation with measurable enantiocontrol (42% ee). In direct contrast, adding just a single methyl group to the 6-position of the pyridine ring (6-methyl-tBu-Pyox) completely shut down the reaction, yielding 0% product [1].

Evidence DimensionCatalytic Yield / Turnover
Target Compound DataActive turnover (modest yield, 42% ee)
Comparator Or Baseline0% yield (6-methyl-tBu-Pyox)
Quantified DifferenceComplete recovery of reactivity vs total catalytic shutdown
ConditionsPd-catalyzed enantioselective Hayashi-Miyaura reaction with arylboronic acids

Buyers evaluating sterically encumbered ligands must select (S)-tBu-Pyox to maximize chiral induction without crossing the threshold into complete catalytic inhibition.

Standardized Reproducibility in Asymmetric Conjugate Additions

For process scale-up, ligand reproducibility is a critical procurement metric. (S)-tBu-Pyox has been validated in standardized Organic Syntheses procedures for the Pd-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones. The ligand reliably supports high-yielding transformations with exceptional enantiomeric excess, with the ligand itself maintaining 99.7% ee, ensuring lot-to-lot consistency in the synthesis of chiral intermediates like (R)-3-(4-chlorophenyl)-3-methylcyclohexanone [1].

Evidence DimensionEnantiomeric Excess (ee) Reproducibility
Target Compound Data99.7% ee (ligand purity) and >90% ee in product
Comparator Or BaselineUncatalyzed or variable-batch chiral ligands (high variability)
Quantified DifferenceValidated, bench-stable process reliability
ConditionsPd(TFA)2 catalyzed conjugate addition of 4-chlorophenylboronic acid to 3-methyl-2-cyclohexenone

For industrial scale-up, utilizing a rigorously standardized ligand prevents batch failures and ensures consistent API precursor purity.

Asymmetric Conjugate Additions for API Synthesis

Where reliable, scalable enantiocontrol is required for the addition of arylboronic acids to enones, leveraging its standardized reproducibility and bench stability [1].

Enantioselective Intramolecular Heck Reactions

Where less bulky ligands fail to provide sufficient facial discrimination for the synthesis of complex six-membered chiral rings, such as phenanthridinone derivatives [2].

Complex Cascade Cyclizations

Where robust catalytic turnover and high enantiomeric ratios are necessary in multi-step palladium-catalyzed transformations, such as acetoxylative cyclizations of alkyne-tethered malononitriles [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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